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Introduction
RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate

binder under development for the treatment of hyperphosphatemia in patients with chronic

kidney disease (CKD).[1][2][3] Establishing bioequivalence to a reference listed drug, such as

Fosrenol® (lanthanum carbonate), is a critical step in the regulatory approval process. Due to

the local action of RenaZorb within the gastrointestinal (GI) tract and its minimal systemic

absorption, traditional pharmacokinetic (PK) studies are not suitable for determining

bioequivalence.[4][5] Consequently, a pharmacodynamic (PD) endpoint is the most appropriate

measure for in vivo bioequivalence studies.[1][3][6] The U.S. Food and Drug Administration

(FDA) has provided guidance that a single bioequivalence study in healthy volunteers,

demonstrating comparable changes in urinary phosphate excretion, can be sufficient for a New

Drug Application (NDA) filing via the 505(b)(2) pathway.[1][7][8]

Alternatively, a comprehensive set of in vitro studies can be employed to demonstrate

bioequivalence, focusing on dissolution and phosphate binding kinetics.[9][10][11] This

document provides detailed protocols for both in vivo and in vitro bioequivalence study designs

for RenaZorb.
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The recommended in vivo study is a randomized, open-label, two-way crossover study in

healthy volunteers.[1][3] This design allows for within-subject comparison of the test

(RenaZorb) and reference (Fosrenol) products, minimizing variability and reducing the required

sample size. Healthy volunteers are used to assess the phosphate binding capacity without the

confounding factors present in CKD patients.
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Caption: Workflow for the in vivo RenaZorb bioequivalence study.
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Study Population
A sufficient number of healthy adult male and/or female volunteers should be enrolled. For

instance, a study might enroll 40 subjects per treatment arm to ensure at least 64 evaluable

subjects, accounting for potential dropouts.[3]

Inclusion Criteria Exclusion Criteria

Healthy adults, 18-55 years of age

History or evidence of clinically significant renal,

hepatic, gastrointestinal, or cardiovascular

disease

Body Mass Index (BMI) between 18.5 and 30.0

kg/m ²

Use of any prescription or over-the-counter

medications that could interfere with phosphate

metabolism

Normal renal function as confirmed by standard

laboratory tests

Known allergy or hypersensitivity to lanthanum-

containing products

Willingness to adhere to a standardized diet Pregnant or breastfeeding women

Experimental Protocol
Screening and Baseline: Eligible subjects undergo a screening period, including physical

examination and laboratory tests. A baseline period is established where subjects adhere to

a controlled, phosphate-rich diet, and 24-hour urine samples are collected to determine

baseline phosphate excretion.

Randomization and Treatment Periods: Subjects are randomized to one of two treatment

sequences: (1) RenaZorb followed by Fosrenol, or (2) Fosrenol followed by RenaZorb.

Each treatment period is preceded by the administration of the assigned drug at a specified

dose with meals for a set duration.

Washout Period: A washout period of adequate duration separates the two treatment periods

to ensure the complete elimination of the effects of the first treatment before the second

begins.
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Urine Collection: During each treatment period, 24-hour urine samples are collected for the

analysis of total phosphate content.

Dietary Control: Throughout the study, subjects must adhere to a strictly controlled diet with a

consistent and adequate amount of phosphorus to ensure that changes in urinary phosphate

excretion are attributable to the phosphate binder.

Endpoints and Statistical Analysis
Endpoint Description

Acceptance Criteria for

Bioequivalence

Primary

The Least Square (LS) mean

change in urinary phosphate

excretion from baseline to the

evaluation period.[1][3]

The 90% Confidence Interval

(CI) for the ratio of the LS

means of the test (RenaZorb)

to reference (Fosrenol) product

should be within the range of

80.00% to 125.00%.

Secondary

Safety and tolerability

assessments, including

monitoring of adverse events

and clinical laboratory tests.

Descriptive statistics will be

used to summarize safety

data.

In Vitro Bioequivalence Study Protocol
As an alternative to in vivo studies, the FDA provides guidance for demonstrating

bioequivalence of lanthanum carbonate products through a series of in vitro tests.[9] This

approach is particularly useful for locally acting drugs.[4][5][12][10]

Signaling Pathway of Phosphate Binding
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Ingestion & Dissolution
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Caption: Mechanism of action for RenaZorb in the GI tract.

Comparative Dissolution Studies
Objective: To compare the dissolution profiles of RenaZorb and the reference product under

various pH conditions simulating the GI tract.

Protocol:

Apparatus: USP Apparatus 2 (paddle).

Rotation Speed: 75 rpm.

Media: 900 mL of 0.1 N HCl (pH 1.2), pH 3.0 buffer, and pH 5.0 buffer.[9]

Temperature: 37 °C.

Sampling Times: At least 8 time points up to 24 hours, or until at least 85% of the drug has

dissolved.

Analysis: The amount of dissolved lanthanum is quantified using a validated analytical

method, such as inductively coupled plasma mass spectrometry (ICP-MS).
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Data Comparison: The dissolution profiles are compared using the similarity factor (f2). An f2

value between 50 and 100 suggests similarity between the two profiles.

Phosphate Equilibrium Binding Studies
Objective: To compare the maximum phosphate binding capacity of RenaZorb and the

reference product at equilibrium.

Protocol:

Pre-treatment: Incubate the drug product in 0.1 N HCl (pH 1.2) until completely dissolved.[9]

pH Adjustment: Adjust the pH of the solution to target levels (e.g., pH 3.0 and 5.0).

Phosphate Addition: Add varying concentrations of a standard phosphate solution to the drug

solution. A minimum of eight phosphate concentrations should be used to define the binding

curve.[13]

Incubation: Incubate the solutions at 37 °C with constant gentle shaking until equilibrium is

reached (e.g., for at least one hour after pH adjustment and phosphate addition).[6][9]

Analysis: Measure the concentration of unbound (free) phosphate in the supernatant after

centrifugation.

Data Analysis: Construct a phosphate binding isotherm by plotting the amount of bound

phosphate against the concentration of free phosphate. The Langmuir binding constants (k1

and k2) are then determined.[11]

Phosphate Kinetic Binding Studies
Objective: To compare the rate of phosphate binding between RenaZorb and the reference

product.

Protocol:

Phosphate Concentrations: Use low, medium, and high phosphate concentrations, typically

derived from the equilibrium binding study.[9][13]
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Incubation: Incubate the drug product with the phosphate solutions at pH 3.0 and 5.0 at 37

°C with constant shaking.

Sampling: Collect samples at multiple time points (at least 8) up to 24 hours to adequately

characterize the binding kinetics.[6][9]

Analysis: Measure the concentration of unbound phosphate at each time point.

Data Comparison: Compare the kinetic profiles of phosphate binding for the test and

reference products, again using the f2 similarity factor.

In Vitro Test Key Parameters Acceptance Criteria

Dissolution
Dissolution profiles at pH 1.2,

3.0, and 5.0
f2 similarity factor ≥ 50

Equilibrium Binding
Langmuir binding constants

(k1 and k2)

90% CI for the T/R ratio of k1

should be within appropriate

limits. k2 should also be

comparable.

Kinetic Binding Phosphate binding rate profiles f2 similarity factor ≥ 50

Conclusion
The bioequivalence of RenaZorb to its reference listed drug can be established through a well-

designed in vivo study in healthy volunteers with a pharmacodynamic endpoint or through a

series of comprehensive in vitro studies. The choice of methodology should be discussed and

agreed upon with the relevant regulatory authorities. The protocols outlined in these application

notes provide a robust framework for conducting these critical studies, ensuring the generation

of high-quality data to support regulatory submissions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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